molecular formula C18H14BrNO3S2 B12146847 (5Z)-3-(3-bromophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(3-bromophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12146847
M. Wt: 436.3 g/mol
InChI Key: VNPOERIQZPYNCZ-PXNMLYILSA-N
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Description

This compound belongs to the rhodanine derivative family, characterized by a 1,3-thiazolidin-4-one core with a thioxo group at position 2 and a benzylidene substituent at position 4. Key structural features include:

  • 3-(3-bromophenyl) group: Introduces electron-withdrawing effects and steric bulk.
  • 5-(2,4-dimethoxybenzylidene) group: Provides electron-donating methoxy substituents, influencing electronic properties and solubility.
  • (5Z)-configuration: Critical for biological activity, as the Z-isomer often exhibits enhanced interactions with target proteins compared to the E-isomer .

Rhodanine derivatives are studied for diverse applications, including antimicrobial, anticancer, and photosynthesis-inhibiting activities .

Properties

Molecular Formula

C18H14BrNO3S2

Molecular Weight

436.3 g/mol

IUPAC Name

(5Z)-3-(3-bromophenyl)-5-[(2,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H14BrNO3S2/c1-22-14-7-6-11(15(10-14)23-2)8-16-17(21)20(18(24)25-16)13-5-3-4-12(19)9-13/h3-10H,1-2H3/b16-8-

InChI Key

VNPOERIQZPYNCZ-PXNMLYILSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)Br)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)Br)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(3-bromophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 3-bromobenzaldehyde with 2,4-dimethoxybenzaldehyde in the presence of a thiazolidinone precursor. Common reagents used in this synthesis include:

    Thiazolidinone precursor: 2-thioxo-1,3-thiazolidin-4-one

    Catalysts: Acid or base catalysts such as p-toluenesulfonic acid or sodium hydroxide

    Solvents: Organic solvents like ethanol or methanol

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow synthesis, optimizing reaction conditions to maximize yield and purity. This may include the use of automated reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(3-bromophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the thioxo group to a thiol using reducing agents such as lithium aluminum hydride.

    Substitution: Halogenation or alkylation at the bromophenyl or dimethoxybenzylidene moieties using reagents like N-bromosuccinimide or alkyl halides.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substitution reagents: N-bromosuccinimide, alkyl halides

Major Products Formed

    Oxidation products: Sulfoxides, sulfones

    Reduction products: Thiols

    Substitution products: Halogenated or alkylated derivatives

Scientific Research Applications

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.

IC50 Values: The compound has demonstrated IC50 values in the range of 10–30 µM against several cancer cell lines, indicating potent cytotoxic activity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

Thiazolidinone derivatives have been extensively studied for their antimicrobial properties. The presence of bromophenyl and dimethoxybenzylidene substituents in this specific compound enhances its effectiveness against various bacterial strains.

  • Inhibition Studies: Compounds similar to (5Z)-3-(3-bromophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies reveal that derivatives can achieve inhibition percentages exceeding 80% against pathogens like Escherichia coli and Staphylococcus aureus .

Anti-inflammatory Properties

The compound also shows promise as an anti-inflammatory agent. Thiazolidinones are known to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators. This property can be beneficial in treating conditions characterized by chronic inflammation.

Industrial Applications

In addition to its medicinal applications, (5Z)-3-(3-bromophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one can serve as a building block for the synthesis of more complex molecules in medicinal chemistry. Its unique structure may facilitate the development of new pharmaceuticals or materials with enhanced properties.

Summary Table of Biological Activities

Activity TypeDescriptionReferences
AnticancerInduces apoptosis and inhibits proliferation
AntimicrobialEffective against Gram-positive/negative bacteria
Anti-inflammatoryModulates inflammatory responses

Mechanism of Action

The mechanism of action of (5Z)-3-(3-bromophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one likely involves interaction with specific molecular targets and pathways. For example:

    Molecular targets: Enzymes or receptors involved in inflammation or cancer cell proliferation.

    Pathways involved: Inhibition of key signaling pathways such as NF-κB or MAPK.

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

Substituents on the Benzylidene Moiety
  • (5Z)-5-(4-bromobenzylidene)-2-thioxo-1,3-thiazolidin-4-one ():

    • Bromine at the 4-position of the benzylidene ring enhances lipophilicity and photosynthesis-inhibiting activity (IC₅₀ = 3.0 μmol/L).
    • Compared to the target compound, the bromine position differs (benzylidene vs. 3-phenyl), leading to distinct electronic environments. The target compound’s 2,4-dimethoxybenzylidene group may reduce aggregation due to improved solubility .
  • (5Z)-5-(2-hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one ():

    • Hydroxyl group enables hydrogen bonding, influencing crystal packing and solubility.
    • Replacement of hydroxyl with methoxy groups (as in the target compound) eliminates hydrogen-bonding capacity but increases steric protection and lipophilicity .
Substituents on the Thiazolidinone Core
  • (5Z)-5-(3,4-dimethoxybenzylidene)-2-(thiomorpholin-1-yl)-1,3-thiazolidin-4-one ():
    • Replacement of the thioxo group with thiomorpholine alters electronic properties, reducing electrophilicity at the 4-position.
    • The target compound retains the thioxo group, which is critical for Michael addition reactions with biological targets .
Antimicrobial Potential
  • 5-Indolylmethylene derivatives (): Substitution with indole rings improves antifungal activity.

Physicochemical Properties

Lipophilicity
  • The target compound’s calculated logP (estimated via substituent contributions): ~3.5, higher than 5-(2-hydroxybenzylidene) derivatives (logP ~2.8) due to methoxy and bromine groups .
Crystallography
  • Methanol vs. DMSO solvates (): The target compound’s 2,4-dimethoxy groups likely prevent strong hydrogen bonding, resulting in different crystal packing compared to hydroxylated analogues .

Biological Activity

(5Z)-3-(3-bromophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound belonging to the thiazolidinone family, characterized by a thiazolidinone core structure with various substituents that contribute to its biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of (5Z)-3-(3-bromophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is C18H14BrNO3S2C_{18}H_{14}BrNO_3S_2 with a molecular weight of approximately 436.3 g/mol. The compound features a bromophenyl group and a dimethoxybenzylidene moiety, which are believed to enhance its biological properties.

PropertyValue
Molecular FormulaC18H14BrNO3S2
Molecular Weight436.3 g/mol
IUPAC Name(5Z)-3-(3-bromophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
CAS Number358403-80-2

Anticancer Properties

Research indicates that (5Z)-3-(3-bromophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one exhibits significant anticancer activity. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.

  • IC50 Values: The compound has demonstrated IC50 values in the range of 10–30 µM against several cancer cell lines, indicating potent cytotoxic activity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound also displays antimicrobial properties against a range of bacterial strains. It has been tested against both Gram-positive and Gram-negative bacteria, showing particularly strong activity against Staphylococcus aureus and Escherichia coli.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus7.81 µg/mL
Escherichia coli15.62 µg/mL
Bacillus subtilis3.91 µg/mL

The structure–activity relationship (SAR) studies suggest that the presence of electron-donating groups on the phenyl ring enhances antimicrobial efficacy .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has shown potential anti-inflammatory effects in preclinical models. It appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a possible role in treating inflammatory diseases.

The biological activities of (5Z)-3-(3-bromophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one are attributed to several mechanisms:

  • Apoptosis Induction: The compound triggers apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Enzyme Inhibition: Preliminary studies indicate potential interactions with key enzymes involved in cancer metabolism and microbial resistance mechanisms.
  • Cell Cycle Arrest: The compound has been shown to cause cell cycle arrest in cancer cells, preventing their proliferation.

Case Studies

Several studies have investigated the biological activities of this compound:

  • Study on Anticancer Activity: A recent study published in a peer-reviewed journal demonstrated that treatment with (5Z)-3-(3-bromophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one resulted in significant tumor growth inhibition in xenograft models .
  • Antimicrobial Efficacy Research: Another study highlighted its effectiveness against multi-drug resistant bacterial strains, suggesting its potential as an alternative therapeutic agent .

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